
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a dichlorophenyl group, a piperidinyl group, and a triazole ring, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the dichlorophenyl group: This step involves the use of chlorination reactions with reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the triazole ring: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the piperidinyl group: This step involves nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the piperidinyl group and the triazole ring provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H19Cl2N5O |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-6-7-14(13(19)10-12)24-16(11-4-5-11)20-15(21-24)17(25)22-23-8-2-1-3-9-23/h6-7,10-11H,1-5,8-9H2,(H,22,25) |
Clave InChI |
NIRRYSZOCVRVCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)NC(=O)C2=NN(C(=N2)C3CC3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





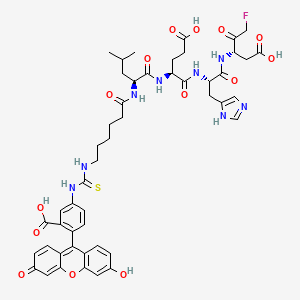
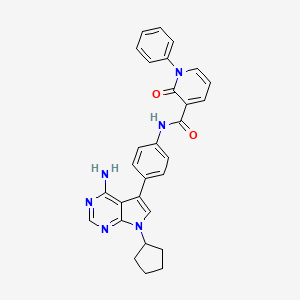
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
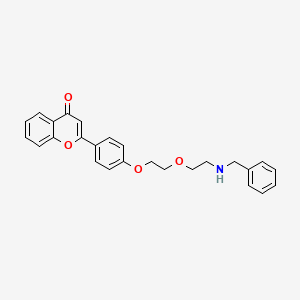
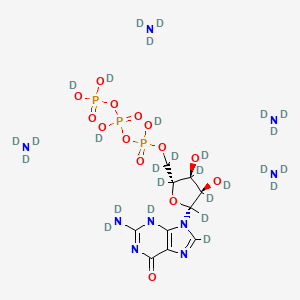
![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)

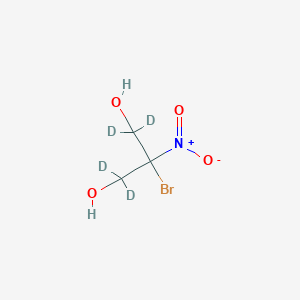

![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
